

YOYO-1 chemical structure and molecular weight.

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Compound of Interest

Compound Name: *Thiazole orange dimer YOYO 1*

Cat. No.: *B15552446*

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An In-depth Technical Guide to YOYO-1: Properties, Applications, and Experimental Protocols

YOYO-1 is a high-affinity, cell-impermeant cyanine dye renowned for its utility in fluorescently labeling nucleic acids. This guide provides a comprehensive overview of its chemical and physical properties, alongside detailed protocols for its application in various research contexts, tailored for researchers, scientists, and drug development professionals.

Core Properties of YOYO-1

YOYO-1 is a homodimer of oxazole yellow, existing as a tetraiodide salt. Its mechanism of action involves bis-intercalation, where both chromophores of the dye insert themselves between the base pairs of double-stranded DNA (dsDNA).^[1] In its unbound state in aqueous solution, YOYO-1 exhibits minimal fluorescence. However, upon binding to dsDNA, it undergoes a dramatic conformational change that results in a fluorescence enhancement of over 1000-fold, with some reports indicating up to a 3200-fold increase.^{[1][2][3]} This property makes it an exceptionally sensitive stain for DNA with a very low background signal.

Quantitative Data Summary

The key quantitative properties of YOYO-1 are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₄₉ H ₅₈ I ₄ N ₆ O ₂	[1][2]
Molecular Weight	1270.66 g/mol	[1]
CAS Number	143413-85-8 (iodide)	[1]
Excitation Maximum (DNA-bound)	491 nm	[2]
Emission Maximum (DNA-bound)	509 nm	[2]
Molar Extinction Coefficient (ε)	~1 x 10 ⁵ cm ⁻¹ M ⁻¹	[2]
Fluorescence Quantum Yield (DNA-bound)	up to 0.5	[2]
Binding Mode	Bis-intercalation	[2]
Cell Permeability	Impermeant	[2]

Experimental Protocols

YOYO-1's cell impermeability makes it an ideal stain for selectively labeling necrotic or apoptotic cells with compromised plasma membranes, as well as for staining fixed and permeabilized cells. The following are detailed methodologies for its use in common laboratory applications.

Protocol 1: Staining of Fixed and Permeabilized Cells

This protocol is suitable for staining the nuclei of fixed cells for visualization by fluorescence microscopy.

Materials:

- Cells grown on coverslips or in imaging plates
- Phosphate-Buffered Saline (PBS)

- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- YOYO-1 stock solution (1 mM in DMSO)
- Staining buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)

Procedure:

- Cell Preparation: Wash the cells twice with PBS.
- Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
- Washing: Wash the cells three times with PBS.
- Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
- Washing: Wash the cells three times with PBS.
- Staining: Dilute the YOYO-1 stock solution to a final concentration of 0.1-1.0 μM in staining buffer. Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
- Washing: Wash the cells three times with staining buffer to remove unbound dye.
- Imaging: Mount the coverslips with an anti-fade mounting medium and image using a fluorescence microscope with a standard fluorescein (FITC) filter set.

Protocol 2: Dead Cell Staining for Viability Assays

This protocol allows for the selective staining of dead cells in a population, which can be quantified using fluorescence microscopy or a microplate reader.

Materials:

- Cell suspension or adherent cells

- Cell culture medium
- YOYO-1 stock solution (1 mM in DMSO)

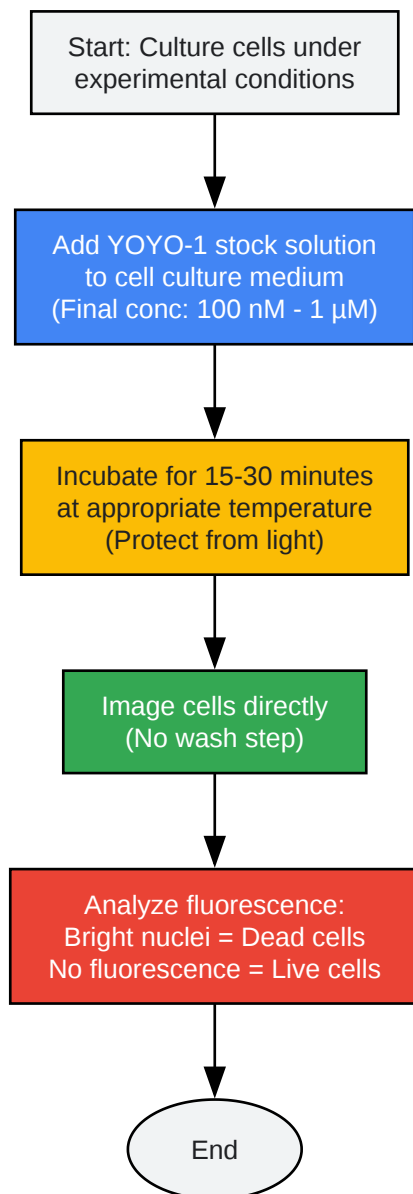
Procedure:

- Cell Preparation: Culture cells under desired experimental conditions.
- Staining: Add YOYO-1 directly to the cell culture medium at a final concentration of 100 nM to 1 μ M.
- Incubation: Incubate the cells for 15-30 minutes at the appropriate temperature for the cell type, protected from light.
- Imaging: Image the cells directly without a wash step. Dead cells with compromised membranes will exhibit bright nuclear fluorescence, while live cells will show minimal to no fluorescence.

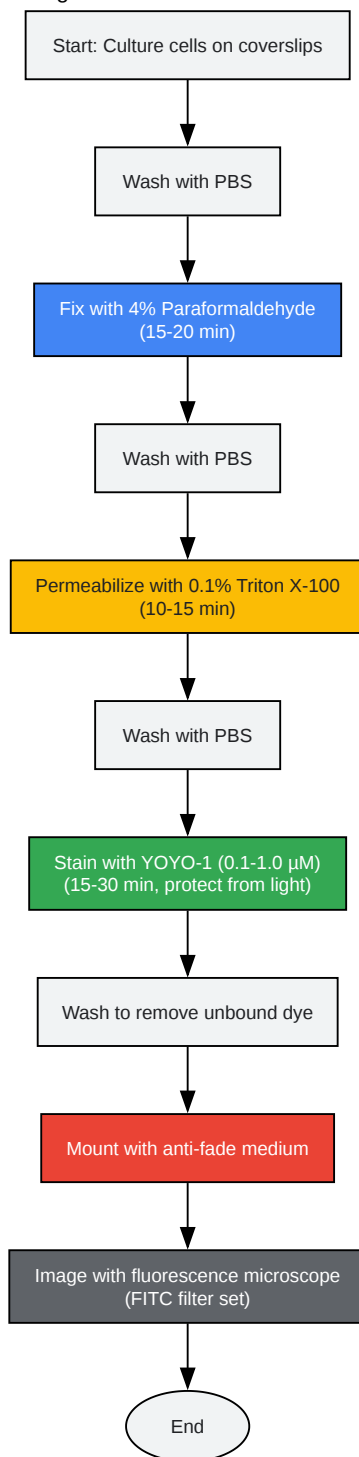
Visualizing Experimental Workflows

To further clarify the application of YOYO-1, the following diagrams illustrate typical experimental workflows.

Workflow for Dead Cell Staining using YOYO-1



Workflow for Staining Fixed and Permeabilized Cells with YOYO-1

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